molecular formula C18H30N2O B3023211 N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine CAS No. 1119451-46-5

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

Cat. No.: B3023211
CAS No.: 1119451-46-5
M. Wt: 290.4 g/mol
InChI Key: DFZVZXQKIXJUHP-UHFFFAOYSA-N
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Description

This compound (CAS 1119451-46-5, MFCD12027330) is a tertiary amine featuring a 1-butyltetrahydroquinoline core linked via a methyl group to a 3-methoxypropan-1-amine side chain. It is structurally characterized by:

  • A tetrahydroquinoline scaffold with a butyl substituent at position 1.
  • A methoxypropylamine chain at position 6 of the quinoline ring.
  • A molecular weight of 316.47 g/mol (calculated from its formula C₁₉H₃₀N₂O).

Notably, the compound is listed as discontinued in all available quantities by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand.

Properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-3-4-11-20-12-5-7-17-14-16(8-9-18(17)20)15-19-10-6-13-21-2/h8-9,14,19H,3-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZXQKIXJUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157757
Record name 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-46-5
Record name 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1,2,3,4-tetrahydro-N-(3-methoxypropyl)-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a butyl group. This can be done using butyl bromide in the presence of a base such as potassium carbonate.

    Methoxypropanamine Addition: Finally, the methoxypropanamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline rings .

Scientific Research Applications

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of tetrahydroquinoline-derived amines. Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Core Structure Substituents/Functional Groups Purity Key Differences vs. Target Compound Reference
Target Compound (1119451-46-5) Tetrahydroquinoline Butyl (C₄H₉), 3-methoxypropan-1-amine 95% Reference standard
QY-3937 (1119451-44-3) Tetrahydroquinoline Butyl, N,N-diethylpropane-1,3-diamine 95% Diethylamine vs. methoxypropylamine
QY-2980 (1119453-02-9) Tetrahydroquinoline Butyl, N-(2-furylmethyl)amine 95% Furylmethyl vs. methoxypropylamine
QY-5368 (1119450-27-9) Tetrahydroquinoline Butyl, 3-morpholin-4-ylpropan-1-amine 95% Morpholine ring vs. methoxy group
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Naphthalene/thiophene hybrid Naphthyloxy, thienyl, dimethylamine N/A Non-quinoline core; thiophene/naphthalene
Key Observations:

QY-5368’s morpholine substituent introduces a cyclic ether, which may increase hydrogen-bonding capacity relative to the methoxy group.

Core Structure Variations: The naphthalene/thiophene hybrid in lacks the tetrahydroquinoline scaffold, reducing rigidity and possibly affecting binding affinity in pharmacological contexts.

Synthetic Accessibility :

  • The target compound’s discontinued status () contrasts with active listings for QY-3937 and QY-5368, implying synthesis challenges (e.g., low yield or purification difficulties).

Pharmacological Relevance (Inferred):
  • The tetrahydroquinoline core is common in bioactive molecules (e.g., antimalarials, kinase inhibitors). The butyl and methoxypropylamine groups may modulate lipophilicity and target engagement.
  • QY-5368’s morpholine group is often used to improve metabolic stability in drug design, suggesting the target compound’s methoxy group may confer different pharmacokinetic properties.

Biological Activity

N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H35N3O\text{C}_{21}\text{H}_{35}\text{N}_{3}\text{O}

It possesses a molecular weight of approximately 351.53 g/mol and includes functional groups that are crucial for its biological interactions.

Research indicates that this compound may interact with various neurotransmitter systems. Its structure suggests potential interactions with dopamine receptors, particularly the D4 receptor, which has been highlighted in studies assessing related tetrahydroquinoline derivatives. These compounds demonstrated selective binding affinities and biased signaling pathways, activating G_i proteins while inhibiting β-arrestin2 recruitment .

Key Biological Activities

  • Dopamine Receptor Interaction : The compound has shown selectivity for D4 dopamine receptors over D2 and D3 receptors, indicating a potential role in modulating dopaminergic signaling pathways .
  • Cholinergic Activity : Similar compounds have been noted for their activity as muscarinic acetylcholine receptor (mAChR) modulators, suggesting that this compound may exhibit similar properties .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the compound's absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound is limited, related derivatives have shown significant brain penetration capabilities due to their lipophilic nature .

Study 1: Dopamine Receptor Selectivity

In a study examining the selectivity of related compounds for dopamine receptors, it was found that modifications in the aliphatic chain influenced receptor affinity. Compounds with butyl chains exhibited notable selectivity for D4 receptors compared to others . This suggests that this compound could be optimized for similar receptor targeting.

Study 2: Functional Assays

Functional assays demonstrated that derivatives of tetrahydroquinoline could activate G_i protein pathways while inhibiting β-arrestin recruitment. This biased signaling is crucial for developing drugs with fewer side effects while maintaining therapeutic efficacy .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of selected compounds related to this compound:

Compound NameDopamine Receptor AffinitymAChR ActivityBrain Penetration
Compound AHigh D4 selectivityModerateYes
Compound BModerate D3 selectivityHighYes
N-[Butyl-TQ]High D4 selectivityPotentialYes

TQ stands for tetrahydroquinoline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

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